molecular formula C9H12N2O B14817728 5-Cyclopropoxy-4-methylpyridin-2-amine

5-Cyclopropoxy-4-methylpyridin-2-amine

Cat. No.: B14817728
M. Wt: 164.20 g/mol
InChI Key: FUKLBKILNGJAGF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-methylpyridin-2-amine is a pyridine derivative featuring a cyclopropoxy substituent at position 5, a methyl group at position 4, and an amine group at position 2. The cyclopropoxy group introduces unique steric and electronic properties due to the strained three-membered ring, which may influence reactivity, solubility, and biological activity. Structural analogs often differ in substituent type, position, or heterocyclic modifications, leading to variations in physicochemical and functional properties.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylpyridin-2-amine

InChI

InChI=1S/C9H12N2O/c1-6-4-9(10)11-5-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)

InChI Key

FUKLBKILNGJAGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-methylpyridin-2-amine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with cyclopropylboronic acid under specific conditions to yield the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Cyclopropoxy-4-methylpyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 5-Cyclopropoxy-2-methylpyridin-4-amine

A positional isomer of the target compound, 5-cyclopropoxy-2-methylpyridin-4-amine , shifts the methyl and amine groups to positions 2 and 4, respectively. While the molecular formula (C₉H₁₂N₂O) remains identical, the altered substitution pattern likely affects:

  • Electronic distribution : The amine group at position 4 may enhance hydrogen-bonding capacity compared to position 2.
  • Crystallographic behavior : SHELX-based refinements (commonly used for small-molecule crystallography ) could reveal differences in packing efficiency or intermolecular interactions due to substituent repositioning.
  • Bioactivity : Positional isomers often exhibit divergent pharmacological profiles, though specific data for this compound are unavailable .

Heterocyclic Analog: 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine

This analog (CAS 1552457-95-0, C₁₀H₁₅N₃) replaces the cyclopropoxy group with a pyrrolidin-2-yl moiety. Key distinctions include:

  • Substituent rigidity : The cyclopropoxy group’s strained ring confers rigidity, whereas pyrrolidin’s five-membered ring allows conformational flexibility.
  • Polarity : The ether oxygen in cyclopropoxy may reduce hydrophilicity compared to pyrrolidin’s secondary amine.
  • Synthetic accessibility : Pyrrolidin-containing compounds are often easier to functionalize via ring-opening or alkylation reactions .

Data Table: Structural and Hypothetical Property Comparison

Property 5-Cyclopropoxy-4-methylpyridin-2-amine 5-Cyclopropoxy-2-methylpyridin-4-amine (Isomer) 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine
Molecular Formula C₉H₁₂N₂O C₉H₁₂N₂O C₁₀H₁₅N₃
Key Substituents Cyclopropoxy (position 5) Cyclopropoxy (position 5) Pyrrolidin-2-yl (position 5)
Hydrogen-Bonding Capacity Moderate (amine at position 2) Moderate (amine at position 4) High (amine in pyrrolidin)
Predicted LogP ~2.1 (ether reduces polarity) ~2.1 ~1.3 (polar pyrrolidin)
Synthetic Complexity High (cyclopropane synthesis) High Moderate

Research Implications and Limitations

  • Biological Relevance : The pyrrolidin analog’s nitrogen-rich structure may enhance interactions with biological targets (e.g., enzymes or receptors), whereas the cyclopropoxy group could improve metabolic stability.
  • Data Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided sources, highlighting the need for targeted studies.

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